Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-
CAS No.: 83218-34-2
Cat. No.: VC21342127
Molecular Formula: C21H18NO4+
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83218-34-2 |
---|---|
Molecular Formula | C21H18NO4+ |
Molecular Weight | 348.4 g/mol |
IUPAC Name | 16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene |
Standard InChI | InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1 |
Standard InChI Key | TWSZDJCOYVYRGM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3 |
Chemical Properties
Structural Features
Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium possesses a pentacyclic framework that includes both aromatic and heterocyclic rings. The presence of methoxy groups at positions 8 and 9 enhances its electron density and contributes to its reactivity . The dioxole moiety introduces steric hindrance and influences the compound's solubility profile.
Physical Properties
The molecular weight of the compound is precisely calculated to be 348.4 g/mol . It appears as a powder under standard conditions and exhibits solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO (dimethyl sulfoxide), and acetone .
Chemical Reactivity
The quinolizinium core imparts unique chemical reactivity to the molecule. It can undergo electrophilic substitution reactions due to the electron-rich aromatic system provided by the methoxy groups . Additionally, the dioxole moiety can participate in ring-opening reactions under specific conditions.
Synthesis Methods
Synthetic Pathways
The synthesis of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium typically involves multi-step organic synthesis techniques that require precision in handling reactive intermediates. The process often begins with the preparation of quinolizinium salts followed by functionalization with methoxy groups.
Challenges in Synthesis
The synthesis of this compound is complicated by the need to control regioselectivity during functional group addition. The presence of multiple aromatic rings increases the likelihood of side reactions that can reduce yield.
Biological Significance
Pharmacological Activities
Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium exhibits significant biological activity including anticancer properties, antinociceptive effects , hepatoprotective actions , and spasmolytic activities . These activities are attributed to its ability to interact with cellular targets such as mitochondrial membranes and apoptotic pathways.
Mechanisms of Action
Studies have shown that this compound induces apoptosis in cancer cells by regulating Bax/Bcl-2 proteins and activating caspases . It also inhibits mitochondrial membrane potential elevation and induces ATP depletion in stimulated macrophages without affecting basal mitochondrial functions .
Applications in Research and Industry
Industrial Applications
In addition to pharmaceutical research, benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium has applications in synthetic chemistry as a precursor for complex organic molecules.
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